3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound characterized by its bromo and chloro substituents on the benzamide and thiadiazole rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Bromination: The starting material, 3-bromobenzamide, undergoes bromination to introduce the bromo group at the desired position.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting the brominated benzamide with thiosemicarbazide under acidic conditions.
Chlorination: The chloro group is introduced to the phenyl ring through a chlorination reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The bromo and chloro groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the bromo and chloro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Bromo and chloro derivatives with oxo groups.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents at the bromo and chloro positions.
Scientific Research Applications
3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other benzamide derivatives, thiadiazole derivatives, and compounds with bromo and chloro substituents.
Uniqueness: Its specific combination of bromo and chloro substituents on distinct rings contributes to its unique chemical and biological properties.
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Properties
IUPAC Name |
3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGMWXEJGLFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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